Cas no 1249304-98-0 (methyl2-(quinolin-3-yl)ethylamine)

methyl2-(quinolin-3-yl)ethylamine 化学的及び物理的性質
名前と識別子
-
- methyl2-(quinolin-3-yl)ethylamine
- 1249304-98-0
- methyl[2-(quinolin-3-yl)ethyl]amine
- AKOS011895299
- EN300-1842370
-
- インチ: 1S/C12H14N2/c1-13-7-6-10-8-11-4-2-3-5-12(11)14-9-10/h2-5,8-9,13H,6-7H2,1H3
- InChIKey: JEFSUPKENOECRZ-UHFFFAOYSA-N
- ほほえんだ: N(C)CCC1=CN=C2C=CC=CC2=C1
計算された属性
- せいみつぶんしりょう: 186.115698455g/mol
- どういたいしつりょう: 186.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2
methyl2-(quinolin-3-yl)ethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1842370-0.05g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1842370-2.5g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1842370-0.1g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1842370-10.0g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 10g |
$5590.0 | 2023-05-26 | ||
Enamine | EN300-1842370-0.5g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1842370-1g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1842370-10g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1842370-5g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1842370-1.0g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 1g |
$1299.0 | 2023-05-26 | ||
Enamine | EN300-1842370-0.25g |
methyl[2-(quinolin-3-yl)ethyl]amine |
1249304-98-0 | 0.25g |
$906.0 | 2023-09-19 |
methyl2-(quinolin-3-yl)ethylamine 関連文献
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
methyl2-(quinolin-3-yl)ethylamineに関する追加情報
Methyl 2-(quinolin-3-yl)ethylamine (CAS No. 1249304-98-0): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Methyl 2-(quinolin-3-yl)ethylamine, identified by the chemical abstracts service number CAS No. 1249304-98-0, is a compound of significant interest in the realm of chemical and pharmaceutical research. This compound, featuring a unique structural motif combining a quinoline ring system with an amine functional group, has garnered attention due to its potential applications in drug discovery and development. The molecular structure of methyl 2-(quinolin-3-yl)ethylamine comprises a quinolin-3-yl moiety linked to an ethylamine chain, which is further modified by a methyl group. This configuration suggests a high degree of chemical versatility, making it a valuable candidate for further investigation.
The quinoline scaffold is well-documented for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The presence of the 3-substituted quinoline ring in methyl 2-(quinolin-3-yl)ethylamine enhances its pharmacological potential by introducing additional reactive sites for interaction with biological targets. Recent studies have highlighted the importance of quinoline derivatives in the development of novel therapeutic agents, particularly in the treatment of resistant bacterial infections and certain types of cancer.
In the context of modern drug discovery, the amine functional group in methyl 2-(quinolin-3-yl)ethylamine plays a crucial role in modulating its pharmacokinetic properties. Amines are frequently found in bioactive molecules due to their ability to form hydrogen bonds and participate in various non-covalent interactions with biological targets. The ethylamine chain extends from the quinoline core, providing a flexible linker that can be modified to optimize solubility, bioavailability, and target binding affinity. This structural feature makes methyl 2-(quinolin-3-yl)ethylamine a promising candidate for further derivatization and optimization.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with unprecedented accuracy. These tools have been instrumental in understanding the mechanism of action of methyl 2-(quinolin-3-yl)ethylamine and its derivatives. For instance, studies using molecular dynamics simulations have revealed that the quinoline ring can effectively penetrate hydrophobic pockets of target proteins, while the amine group engages in specific hydrogen bonding interactions.
The synthesis of methyl 2-(quinolin-3-yl)ethylamine presents an interesting challenge due to the complexity of its structure. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in synthetic methodologies have made it possible to streamline these processes, making methyl 2-(quinolin-3-yl)ethylamine more accessible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the quinoline core, while nucleophilic substitution reactions have been employed to introduce the amine and methyl groups.
In addition to its potential as a lead compound in drug discovery, methyl 2-(quinolin-3-yl)ethylamine has shown promise as a building block for more complex molecules. Its versatile structure allows for modifications at multiple positions, enabling researchers to explore a wide range of pharmacological profiles. For example, replacing the methyl group with other functional groups or introducing additional heterocyclic moieties could lead to novel derivatives with enhanced biological activity.
The role of quinoline derivatives in treating infectious diseases has been well-documented over the years. Quinolines were among the first compounds used to combat malaria, and their effectiveness has led to ongoing research into new derivatives with improved efficacy and reduced side effects. The amine group in methyl 2-(quinolin-3-yl)ethylamine can be exploited to develop new antimalarial agents that target different stages of the parasite's life cycle or resist existing drug resistance mechanisms.
Emerging evidence also suggests that quinoline-based compounds may have applications beyond infectious diseases. Studies have indicated that certain derivatives can modulate inflammatory pathways and exhibit anti-cancer properties by inhibiting key signaling pathways involved in tumor growth and progression. The structural features of methyl 2-(quinolin-3-yl)ethylamine, particularly its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, make it a suitable candidate for developing novel anticancer therapies.
The development of new methodologies for synthesizing complex organic molecules has significantly impacted the pharmaceutical industry's ability to explore novel drug candidates. Advances in flow chemistry and continuous manufacturing have made it possible to produce large quantities of high-purity compounds like methyl 2-(quinolin-3-yl)ethylamine more efficiently than traditional batch processing methods. These innovations not only reduce costs but also enable faster screening processes for identifying promising drug candidates.
In conclusion, methyl 2-(quinolin-3-yl)ethylamine (CAS No. 1249304-98-0) represents a fascinating compound with significant potential in modern chemical and pharmaceutical research. Its unique structural features make it a valuable tool for developing new therapeutic agents targeting various diseases, including infectious diseases and cancer. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in shaping the future of drug discovery and development.
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